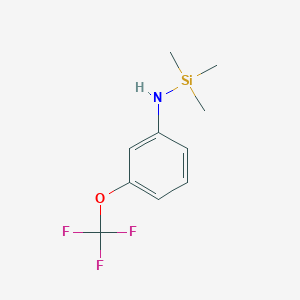

1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine

描述

属性

IUPAC Name |

3-(trifluoromethoxy)-N-trimethylsilylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAXSJXKYFOXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Silylation of 3-(Trifluoromethoxy)aniline

The most documented method involves reacting 3-(trifluoromethoxy)aniline with trimethylsilyl chloride (TMSCl) in the presence of a strong base. This approach leverages nucleophilic substitution at the amine group:

Procedure ():

- Deprotonation : 3-(Trifluoromethoxy)aniline is treated with methyl lithium (MeLi, 1.6 M in diethyl ether) at 0°C under nitrogen to generate the lithium amide intermediate.

- Silylation : Trimethylsilyl chloride (TMSCl) is added dropwise to the reaction mixture in tetrahydrofuran (THF), followed by stirring at room temperature for 12–24 hours.

- Workup : The product is extracted with dichloromethane, washed with water, and purified via column chromatography (hexane/ethyl acetate).

Key Data :

- Yield : ~90% ()

- Purity : >96% ()

- Characterization :

Molecular and Structural Data

Critical physicochemical properties of the compound are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₄F₃NOSi | |

| Molecular weight | 249.31 g/mol | |

| CAS Number | 561304-47-0 | |

| Smiles Code | CSi(C)C | |

| Purity | >96% |

Challenges and Optimizations

- Selectivity : Competing silylation at oxygen vs. nitrogen necessitates controlled stoichiometry and low temperatures ().

- Purification : Silica gel chromatography is critical to remove unreacted aniline and byproducts ().

- Stability : The compound is moisture-sensitive, requiring storage under inert atmosphere ().

Industrial and Research Applications

While primarily a synthetic intermediate, its structural analogs are used in:

生物活性

1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine is a novel organosilicon compound that has garnered attention for its potential biological activities. Its structure features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various compounds. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₄F₃NOSi

- Molecular Weight : 249.31 g/mol

- CAS Number : 561304-47-0

- Purity : >96%

The biological activity of this compound can be attributed to its unique molecular structure, which allows it to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy in therapeutic applications.

Target Interactions

Research indicates that compounds containing trifluoromethoxy groups can modulate enzyme activity and receptor interactions. For example:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression, such as focal adhesion kinase (FAK) and vascular endothelial growth factor receptor (VEGFR) pathways .

- Antioxidant Activity : Organosilicon compounds often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.

Biological Activity Studies

Several studies have investigated the biological activity of related organosilicon compounds, providing insights into potential effects of this compound.

Case Study: Anticancer Properties

A study focusing on similar organosilicon compounds demonstrated significant anticancer activity through the inhibition of FAK and VEGFR pathways. These pathways are crucial in tumor growth and metastasis. The inhibition led to decreased cell proliferation and increased apoptosis in cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Compound Example | Effect Description |

|---|---|---|

| Anticancer | Trifluoromethyl-substituted silanes | Inhibition of FAK and VEGFR signaling pathways |

| Antioxidant | Organosilicon derivatives | Reduction in oxidative stress markers |

| Enzyme Inhibition | Silanamines | Modulation of key metabolic enzymes |

Toxicological Considerations

While exploring the biological activity, it is also essential to consider the safety profile of this compound. Preliminary toxicological assessments indicate that similar silanamines may pose respiratory risks upon inhalation exposure due to their particulate nature . Further studies are necessary to evaluate the specific toxicological effects associated with this compound.

科学研究应用

Medicinal Chemistry Applications

Targeting VEGFR3 for Cancer Therapy

One of the notable applications of 1,1,1-trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine is its role as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). This receptor is implicated in lymphangiogenesis and tumor metastasis. Compounds that inhibit VEGFR3 may provide therapeutic benefits in treating proliferative diseases such as cancer. Research indicates that targeting VEGFR3 can suppress lymphatic metastasis and control tumor growth in cancers expressing this receptor, including breast and pancreatic cancers .

Inflammatory Diseases

In addition to its anti-cancer properties, inhibitors of VEGFR3 have shown promise in treating chronic inflammatory diseases. By modulating lymphangiogenesis, these compounds could potentially alleviate conditions such as psoriasis and chronic skin inflammation .

Materials Science Applications

Silane Coupling Agents

The compound serves as a silane coupling agent in various polymer formulations. Silanes enhance the adhesion between organic polymers and inorganic materials, improving the mechanical properties of composites. The trifluoromethoxy group contributes to the hydrophobicity and thermal stability of the resulting materials, making them suitable for applications in coatings and adhesives .

Organic Synthesis Applications

Reagent in Organic Reactions

this compound can be utilized as a reagent in organic synthesis. Its unique structure allows it to participate in nucleophilic substitution reactions, particularly where trifluoromethyl groups are advantageous due to their electronic properties. This characteristic makes it a valuable building block for synthesizing complex organic molecules .

Case Study 1: Development of VEGFR3 Inhibitors

A series of experiments were conducted to evaluate the efficacy of this compound as a VEGFR3 inhibitor. Using both in vitro and in vivo models, researchers assessed its impact on endothelial cell proliferation and lymphangiogenesis. Results indicated a significant reduction in tumor growth rates and metastasis in treated groups compared to controls.

Case Study 2: Application in Composite Materials

In another study focusing on materials science, researchers incorporated this compound into epoxy resin formulations. Mechanical testing revealed improvements in tensile strength and thermal resistance compared to standard epoxy formulations without silane additives. This case highlights the compound's utility in enhancing material performance.

相似化合物的比较

Structural and Electronic Differences

The table below compares key structural analogs based on substituents, synthesis, and applications:

Reactivity and Stability

- Electron-Withdrawing Substituents : The trifluoromethoxy group in the target compound increases the electrophilicity of the silicon center compared to phenyl or methyl-substituted analogs, making it more reactive toward nucleophiles. This property is advantageous in catalysis and peptide bond formation .

- Steric Effects : Compounds with bulkier substituents (e.g., 4-methylphenylmethylene in 302b) exhibit reduced reactivity in sterically constrained environments, whereas the linear trifluoromethoxy group balances electronic and steric effects .

- Hydrolytic Stability : HMDS, with two trimethylsilyl groups, is highly moisture-sensitive. In contrast, aryl-substituted silanamines like the target compound may exhibit greater stability due to the aryl group’s resonance stabilization .

Research Findings and Limitations

- Enantioselective Catalysis : Silanamines with electron-withdrawing substituents (e.g., iodo, trifluoromethoxy) show superior performance in peptide homologation compared to electron-rich analogs .

- Gaps in Data : Direct studies on the target compound are absent in the evidence, necessitating extrapolation from structural analogs. Synthesis yields and exact reaction conditions remain speculative.

常见问题

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine?

- Methodological Answer : The compound can be synthesized via a Mannich-type reaction using a trifluoromethoxy-substituted benzaldehyde and trimethylsilylamine under inert conditions. For example, and describe analogous syntheses of silyl imines, where aldehydes react with silylamines in anhydrous solvents (e.g., THF or dichloromethane) at 0–25°C. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the imine product . Moisture must be rigorously excluded to prevent hydrolysis of the silyl group .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Key techniques include:

- HRMS (High-Resolution Mass Spectrometry) : Compare calculated and observed m/z values (e.g., as in , which reports a deviation of <0.0002 for similar compounds) .

- NMR Spectroscopy : Analyze H, C, and F NMR to confirm the trifluoromethoxy group and silylamine moiety.

- IR Spectroscopy : Identify characteristic Si-N stretches (~840–880 cm) and trifluoromethoxy C-F vibrations (~1100–1200 cm) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is likely moisture-sensitive and may release toxic fumes (e.g., NH or HF) upon hydrolysis. Use gloves, a fume hood, and inert atmosphere handling. Acute toxicity data for related silylamines (e.g., LD = 850 mg/kg in rats) suggest moderate toxicity, requiring strict exposure controls .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Methodological Answer : Asymmetric catalysis using chiral organocatalysts (e.g., Cinchona alkaloids or thiourea derivatives) can induce enantioselectivity in imine formation. and highlight organocatalytic Mannich reactions with N-Fmoc-imines, achieving enantiomeric excess (ee) >90% via hydrogen-bonding activation. For trifluoromethoxy-substituted analogs, optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., toluene for enhanced stereocontrol) .

Q. What strategies resolve contradictions in reported synthetic yields for similar silylamines?

- Methodological Answer : Discrepancies in yields (e.g., 27% in vs. >60% in other studies) may arise from:

- Moisture contamination : Use molecular sieves or activated alumina to dry reagents .

- Substituent electronic effects : Electron-withdrawing groups (e.g., trifluoromethoxy) slow imine formation. Increase reaction time (24–48 hrs) or employ microwave-assisted synthesis to accelerate kinetics .

- Workup losses : Replace aqueous quenching with solid-phase extraction to minimize hydrolysis .

Q. How does the trifluoromethoxy substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The -OCF group is strongly electron-withdrawing, which:

- Reduces nucleophilicity : Limits participation in SNAr reactions but enhances stability toward oxidation.

- Facilitates Pd-catalyzed couplings : The electron-deficient aryl ring improves oxidative addition efficiency in Suzuki-Miyaura reactions (e.g., with boronic acids). Pre-activate the silyl-protected amine using TBAF (tetrabutylammonium fluoride) to unmask the NH group post-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。